molecular formula C7H14ClNO2 B1466314 2-Methylpiperidine-2-carboxylic acid hydrochloride CAS No. 1094072-12-4

2-Methylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B1466314
CAS RN: 1094072-12-4
M. Wt: 179.64 g/mol
InChI Key: XIYPMNONXCCODR-UHFFFAOYSA-N
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Description

2-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It has a molecular weight of 179.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of bis(N-methylpiperidine betaine) hydroiodide reveals dimeric cation formation through short O⋯H⋯O hydrogen bonds. This structure is notable for its pseudo-isomorphous relation between two crystals, offering insights into crystallography and molecular interactions (Dega-Szafran et al., 2004).

Chemical Speciation and Conformational Analysis

  • Studies utilizing 13C NMR spectroscopy have identified the carbamate of 2-methylpiperidine as a stable species in aqueous solutions. This research is significant for understanding the formation constants and predominant conformations of these molecules, contributing to chemical equilibrium modeling (Mcgregor et al., 2018).

Molecular Structure Influence by Halide Anions

  • The molecular structure of bis(N-methylpiperidine betaine) monocation is influenced by halide anions. This effect on the crystal structure, including short hydrogen bonds and interactions with halide anions, aids in understanding molecular interactions and structural variations (Szafran et al., 2005).

Application in Material Science and Biochemistry

  • The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a variant of 2-methylpiperidine, is noted for its efficacy as a β-turn and 310/α-helix inducer in peptides. Its application in material science and biochemistry, particularly as a rigid electron spin resonance probe, highlights its versatility (Toniolo et al., 1998).

Structural Analysis through Theoretical Methods

  • A B3LYP study of N-methylpiperidine betaine hydrochloride and related compounds provides insights into the structure and rotational barriers of these molecules. This research, conducted at a theoretical level, adds depth to our understanding of molecular conformation and electrostatic interactions (Szafran et al., 2005).

Synthesis of Pipecolic Acid Derivatives

  • Research on the synthesis of pipecolic acid derivatives, utilizing 2-methylpiperidine structures, contributes to the field of organic chemistry. This work focuses on novel pathways for synthesizing complex organic molecules (Purkayastha et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Biochemical Analysis

Biochemical Properties

2-Methylpiperidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, which facilitate the catalytic activity of the enzymes. Additionally, this compound can bind to specific protein receptors, influencing their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of genes involved in cell growth and differentiation. Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter the levels of specific metabolites. Additionally, this compound can affect the synthesis and degradation of other biomolecules, contributing to its overall metabolic impact .

properties

IUPAC Name

2-methylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYPMNONXCCODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094072-12-4
Record name 2-Piperidinecarboxylic acid, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094072-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylpiperidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylpiperidine-2-carboxylic acid hydrochloride
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